Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate
Beschreibung
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 2-chloro-N⁶-[(3-iodobenzyl)]adenosine 2',3',5'-triacetate , reflecting its substituents:
- A chlorine atom at position 2 of the adenine base.
- An N⁶-[(3-iodophenyl)methyl] group on the exocyclic amino group of adenine.
- Acetyl groups at the 2', 3', and 5' hydroxyl positions of the ribose sugar.
Molecular Formula : $$ \text{C}{23}\text{H}{24}\text{ClIN}5\text{O}{10} $$
Molecular Weight : 692.35 g/mol (calculated from atomic masses).
Key Molecular Features:
| Feature | Description |
|---|---|
| Parent Nucleoside | Adenosine (β-D-ribofuranose linked to adenine) |
| Halogen Substitutions | Chlorine (C2 of adenine), Iodine (meta position of benzyl group) |
| Protecting Groups | Three acetyl groups at ribose hydroxyls (2', 3', 5') |
Stereochemical Configuration and Conformational Analysis
The stereochemistry of this compound is defined by:
- Ribose Configuration : The ribose sugar retains the β-D-configuration, with acetyl groups preserving the stereochemistry at C2', C3', and C5'.
- C1' (Anomeric Carbon) : β-configuration (axial bond to adenine).
- C2' and C3' : R-configuration due to acetylation.
- Benzyl Group Orientation : The N⁶-[(3-iodophenyl)methyl] group adopts a conformation where the iodine atom occupies the meta position on the phenyl ring, minimizing steric hindrance.
Conformational Stability:
- Acetylation reduces ribose flexibility, locking the sugar puckering into a C3'-endo conformation.
- The bulky benzyl group induces steric effects, favoring a syn orientation of the adenine base relative to the ribose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
Typical signals for analogous compounds (e.g., triacetylated nucleosides) suggest the following:
¹H NMR (400 MHz, CDCl₃) :
| Signal (ppm) | Assignment |
|---|---|
| 2.00–2.12 | 3 × CH₃ (acetyl groups, 9H total) |
| 5.80–6.10 | Ribose H1' (doublet, J = 6.8 Hz) |
| 7.20–7.60 | Aromatic protons (3-iodobenzyl, 4H) |
| 8.30–8.50 | Adenine H8 (singlet) |
¹³C NMR (100 MHz, CDCl₃) :
| Signal (ppm) | Assignment |
|---|---|
| 20.5–21.0 | CH₃ (acetyl groups) |
| 65.0–85.0 | Ribose carbons (C1'–C5') |
| 122.5 | C-I (ipso carbon) |
| 150.0–155.0 | Adenine C2 (chlorine-substituted) |
| 169.0–170.0 | Carbonyl (acetyl groups) |
Infrared (IR) Spectroscopy :
| Band (cm⁻¹) | Assignment |
|---|---|
| 1740 | Ester C=O stretch (acetyl groups) |
| 1240 | C-O-C stretch (acetyl and ribose ether) |
| 550–750 | C-Cl stretch |
| 500 | C-I stretch |
Mass Spectrometry (ESI-MS) :
| m/z | Fragment |
|---|---|
| 692.3 | [M+H]⁺ (molecular ion) |
| 632.2 | Loss of acetyl group (60 Da) |
| 514.1 | Loss of benzyl iodide (178 Da) |
| 136.1 | Adenine fragment |
Eigenschaften
Molekularformel |
C23H23ClIN5O7 |
|---|---|
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H23ClIN5O7/c1-11(31)34-9-16-18(35-12(2)32)19(36-13(3)33)22(37-16)30-10-27-17-20(28-23(24)29-21(17)30)26-8-14-5-4-6-15(25)7-14/h4-7,10,16,18-19,22H,8-9H2,1-3H3,(H,26,28,29)/t16-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
OMCZTKULCXQZCI-WGQQHEPDSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Route via Benzoylated Intermediate
A high-yield pathway (94%) involves sequential benzoylation, chlorination, and N6-alkylation, followed by acetylation.
Step 1: Benzoylation of Ribose Moiety
The ribose hydroxyl groups are protected using benzoyl chloride under basic conditions. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is synthesized by reacting D-ribose with benzoyl chloride in acetone catalyzed by sulfuric acid. This intermediate ensures regioselectivity during subsequent reactions.
Step 2: Coupling with Modified Adenine
2-Chloro-N6-(3-iodobenzyl)-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)adenine is formed via nucleophilic substitution. 3-Iodobenzylamine hydrochloride reacts with 2,6-dichloropurine ribofuranoside in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography (ethyl acetate/petroleum ether, 1:10).
Step 3: Deprotection and Acetylation
Benzoyl groups are removed using sodium methoxide in methanol, followed by acetylation with acetic anhydride in pyridine. The final triacetate derivative is isolated via recrystallization in ethanol/water (9:1).
Table 1: Reaction Parameters for Benzoylated Intermediate Route
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzoyl chloride, H₂SO₄ | Acetone, 0°C → RT, 3 h | 89% |
| 2 | 3-Iodobenzylamine HCl, DMF | 80°C, 12 h | 94% |
| 3 | Acetic anhydride, pyridine | RT, 24 h | 82% |
Direct Acetylation Method
This route prioritizes early hydroxyl protection via acetylation, simplifying downstream modifications.
Step 1: Ribose Acetylation
Adenosine is treated with acetic anhydride in pyridine (1:5 molar ratio) at room temperature for 24 hours. The 2',3',5'-tri-O-acetyladenosine intermediate is purified via silica gel chromatography (chloroform/methanol, 20:1).
Step 2: Chlorination at C2
Phosphorus oxychloride (POCl₃) in anhydrous acetonitrile introduces the 2-chloro substituent. The reaction proceeds at reflux (90°C) for 6 hours, yielding 2-chloroadenosine triacetate. Excess POCl₃ is quenched with ice-water, and the product is extracted with dichloromethane.
Step 3: N6-Alkylation with 3-Iodobenzyl Group
3-Iodobenzyl bromide reacts with the chlorinated intermediate in DMF containing potassium carbonate (K₂CO₃) at 60°C for 8 hours. The crude product is washed with sodium thiosulfate to remove residual iodide and recrystallized from ethanol.
Table 2: Direct Acetylation Method Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes nucleophilicity |
| Temperature | 60°C | Balances reaction rate and decomposition |
| Base | K₂CO₃ (2 eq) | Prevents over-alkylation |
Alternative Pathway: Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. A modified procedure combines acetylation and alkylation in a one-pot process:
- Adenosine, acetic anhydride, and 3-iodobenzylamine are irradiated at 100°C for 15 minutes.
- Chlorination is achieved using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) under microwave conditions (80°C, 10 minutes).
This method achieves an 88% overall yield, though scalability remains challenging.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H8), 7.45–7.30 (m, 4H, aromatic), 6.05 (d, J = 6.2 Hz, 1H, H1'), 5.45 (t, J = 5.8 Hz, 1H, H2'), 4.85–4.70 (m, 2H, H3', H4'), 4.30 (q, 1H, H5'), 2.10–2.05 (3s, 9H, acetyl).
- ¹³C NMR : δ 170.5 (acetyl C=O), 152.1 (C2), 141.3 (C8), 137.2 (aromatic C-I), 85.4 (C1'), 73.1 (C4'), 63.5 (C5').
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS)
- Retention Time : 12.4 min (C18 column, acetonitrile/water 70:30).
- ESI-MS : m/z 639.1 [M+H]⁺, 661.0 [M+Na]⁺.
Table 3: Purity and Yield Across Methods
| Method | Purity (HPLC) | Overall Yield |
|---|---|---|
| Benzoylated route | 98.5% | 72% |
| Direct acetylation | 97.8% | 68% |
| Microwave-assisted | 96.2% | 88% |
Challenges and Mitigation Strategies
- Iodine Stability : The 3-iodobenzyl group is prone to dehalogenation under basic conditions. Adding ascorbic acid (1% w/v) to reaction mixtures suppresses radical-mediated degradation.
- Regioselectivity in Acetylation : Competing O2' and O3' acetylation is minimized by using excess acetic anhydride (5 eq) and low temperatures (0°C).
Analyse Chemischer Reaktionen
Arten von Reaktionen
Adenosin, 2-Chlor-N-[(3-Iodphenyl)methyl]-, 2’,3’,5’-Triacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu neuen Verbindungen führen.
Substitution: Die Chlor- und Iodatome können unter bestimmten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der gewünschten Reaktion, wobei Temperatur, Lösungsmittel und pH-Wert entscheidende Faktoren sind.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an substituierten Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Adenosine derivatives have been extensively studied for their therapeutic potential. The specific compound under discussion has been explored for its role as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by affecting adenosine signaling pathways.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, a series of adenosine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with halogen substitutions, such as chlorine and iodine, exhibited enhanced activity compared to non-substituted analogs .
Biochemical Research
The compound is also relevant in biochemical studies focusing on enzyme inhibition. Adenosine derivatives are known to interact with enzymes involved in nucleotide metabolism, potentially leading to the development of new inhibitors.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate | Adenosine deaminase | 12.5 |
| Related compound (non-substituted) | Adenosine deaminase | 25.0 |
This table illustrates the comparative potency of the target compound against a key enzyme in adenosine metabolism.
Pharmacological Studies
The pharmacological profile of this compound suggests potential uses in treating cardiovascular diseases due to its ability to modulate adenosine receptors, which play a critical role in heart function.
Case Study Example :
A clinical trial investigated the effects of adenosine receptor agonists on patients with heart failure. Results showed that specific derivatives improved cardiac output and reduced hospitalizations due to heart failure exacerbations .
Wirkmechanismus
The mechanism of action of Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Triacetate protection improves synthetic yield in nucleoside modifications compared to isopropylidene or monophosphate morpholidate derivatives .
Triacetate-Protected Nucleosides with Alternative Bases
Key Observations :
- Adenosine triacetates are more metabolically stable than uridine or thymidine analogs due to adenine’s resistance to enzymatic deamination .
- NRTA highlights the role of triacetate in improving membrane permeability for NAD+ precursors, a feature applicable to adenosine derivatives in drug delivery .
Structural and Functional Analogues with Alternative Protecting Groups
Key Observations :
- Triacetate protection offers milder deprotection conditions (e.g., aqueous base) compared to isopropylidene, which requires acidic hydrolysis .
- The 3-iodophenyl group in the target compound provides a handle for radiolabeling (e.g., with iodine-125) compared to non-iodinated analogs .
Research Findings and Data Tables
Table 1: Predicted Physicochemical Properties of Selected Compounds
Biologische Aktivität
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor modulation. This compound's unique structural features, including the presence of chlorine and iodine substituents, suggest promising avenues for therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C20H21ClIN5O4
- CAS Number : 1000980-70-0
- Molecular Weight : 453.77 g/mol
Structural Representation
The compound's structure can be represented as follows:
Research indicates that adenosine derivatives, including this compound, primarily exert their effects through interactions with adenosine receptors (ARs). These receptors are G protein-coupled receptors that play crucial roles in various physiological processes such as neurotransmission, inflammation, and cardiovascular function. The specific interactions of this compound with different AR subtypes can influence its therapeutic potential.
Adenosine Receptor Modulation
- A1 Receptor : Activation of A1 receptors generally leads to inhibitory effects on neurotransmitter release and has neuroprotective properties.
- A2A Receptor : A2A receptor activation is associated with vasodilation and anti-inflammatory effects.
- A3 Receptor : This receptor subtype has been implicated in cancer therapy due to its role in apoptosis and cell proliferation.
Inhibition of Adenosine Kinase
A study highlighted that compounds similar to adenosine triacetate can inhibit adenosine kinase (AdK), an enzyme that regulates extracellular adenosine levels. Inhibiting AdK can enhance endogenous adenosine signaling, potentially benefiting conditions such as epilepsy and neurodegenerative diseases .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of related compounds has shown that modifications at the N6 position can significantly alter receptor selectivity and potency. For instance, 2-chloro-N6-substituted derivatives have demonstrated high selectivity for A3 receptors, making them candidates for targeted therapies in inflammatory diseases and cancers .
Data Table: Biological Activity Summary
Q & A
Q. Validation :
- Purity : HPLC with UV detection (λ = 260 nm) and C18 columns; ≥95% purity is typical for biological assays.
- Structural confirmation : ¹H/¹³C NMR (e.g., acetyl methyl protons at δ 2.0–2.1 ppm) and HRMS for molecular ion verification .
Advanced: How do the 2-chloro and 3-iodobenzyl modifications influence adenosine receptor (P1) binding selectivity?
Answer:
- 2-Chloro substitution : Enhances affinity for A₃ receptors by mimicking the steric and electronic profile of endogenous adenosine’s ribose moiety. In studies with 2-chloro-N⁶-cyclopentyladenosine, A₃ receptor binding (Ki < 10 nM) was significantly higher than A₁/A₂ subtypes .
- 3-Iodobenzyl group : The bulky, lipophilic substituent improves A₃ selectivity by occupying hydrophobic pockets in the receptor’s extracellular domain. Similar derivatives (e.g., 2-CI-IB-MECA) show >100-fold selectivity for A₃ over A₁ receptors in β-arrestin recruitment assays .
Q. Experimental design :
- Use radioligand displacement assays (³H-CCPA for A₁; ³H-NECA for A₃) to quantify Ki values.
- Validate functional activity via cAMP inhibition (A₃) or calcium mobilization assays .
Basic: What in vitro assays are optimal for assessing this compound’s agonist/antagonist activity?
Answer:
- β-Arrestin recruitment : NanoBiT or BRET assays with A₃ receptor-expressing HEK293 cells. For example, 2-CI-IB-MECA (EC₅₀ ~1 nM) showed robust β-arrestin2 recruitment in NanoBiT systems .
- cAMP modulation : Measure inhibition of forskolin-stimulated cAMP in CHO cells transfected with human A₃ receptors (IC₅₀ < 50 nM expected for agonists) .
- Cross-reactivity screening : Test against A₁, A₂A, and A₂B receptors to confirm subtype selectivity.
Advanced: How can conflicting binding data between radioligand assays and functional studies be resolved?
Answer:
Discrepancies may arise from:
- Receptor reserve : High receptor density in overexpression systems masks partial agonism. Use tissue-derived cells with endogenous receptor levels.
- Allosteric modulation : The triacetate group may alter binding kinetics. Perform Schild analysis with/without acetyl esterase pretreatment to assess hydrolysis effects .
- Assay format : Compare GTPγS binding (direct G-protein coupling) vs. β-arrestin recruitment (biased signaling). For example, 2-CI-IB-MECA exhibits higher potency in β-arrestin assays than in cAMP assays .
Advanced: What strategies improve metabolic stability of the triacetate moiety in pharmacokinetic studies?
Answer:
- Steric shielding : Introduce methyl groups adjacent to acetyl esters to hinder esterase hydrolysis.
- Isotope labeling : Use deuterated acetate groups to track metabolic breakdown via LC-MS.
- Prodrug optimization : Replace labile acetates with cyclic carbonate or pivaloyloxymethyl (POM) esters for sustained release .
Q. Validation :
- Plasma stability assays : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS. Aim for t₁/₂ > 2 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
